5-(4-Chlorophenyl)-7-ethoxy-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
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Overview
Description
5-(4-Chlorophenyl)-7-ethoxy-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex heterocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-c][1,3]benzoxazine core, substituted with a 4-chlorophenyl group, an ethoxy group, and a phenyl group. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it a valuable subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorophenyl)-7-ethoxy-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of N-(2-alkynyl)aryl benzamides under gold(I)-catalyzed conditions . The reaction proceeds via a 6-exo-dig cyclization pathway, yielding the desired heterocycle in modest to good chemical yields under mild reaction conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Additionally, solvent-free microwave thermolysis has been explored as an efficient and environmentally friendly method for synthesizing similar benzoxazine derivatives .
Chemical Reactions Analysis
Types of Reactions
5-(4-Chlorophenyl)-7-ethoxy-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro-substituted phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium ethoxide in ethanol.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoxazine derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-(4-Chlorophenyl)-7-ethoxy-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and inhibiting key enzymes or receptors involved in disease processes. For example, its antitumor activity may be attributed to its ability to inhibit DNA-binding proteins or enzymes involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)-5-(3,4-dichlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
- 5-(4-Bromo-phenyl)-2-(2-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
Uniqueness
5-(4-Chlorophenyl)-7-ethoxy-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethoxy group at the 7-position and the phenyl group at the 2-position differentiates it from other similar compounds, potentially enhancing its biological activity and stability.
Properties
Molecular Formula |
C24H21ClN2O2 |
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Molecular Weight |
404.9 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-7-ethoxy-2-phenyl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C24H21ClN2O2/c1-2-28-22-10-6-9-19-21-15-20(16-7-4-3-5-8-16)26-27(21)24(29-23(19)22)17-11-13-18(25)14-12-17/h3-14,21,24H,2,15H2,1H3 |
InChI Key |
MMERVNWSGQXRKE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(N3C2CC(=N3)C4=CC=CC=C4)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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